
1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethyl group, a methoxy group, and a propan-2-yl group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane can be achieved through various synthetic routes. One common method involves the iodination of 1-methyl-1-methoxy-4-(propan-2-yl)cyclohexane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of hydroxymethyl derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Hydroxymethyl derivatives.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Alcohols or alkanes.
Scientific Research Applications
1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(propan-2-yl)cyclohexane: Lacks the iodomethyl and methoxy groups, resulting in different reactivity and properties.
1-(Chloromethyl)-1-methoxy-4-(propan-2-yl)cyclohexane: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different chemical behavior.
Uniqueness
1-(Iodomethyl)-1-methoxy-4-(propan-2-yl)cyclohexane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential applications in various fields. The combination of functional groups in this compound allows for diverse chemical transformations and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H21IO |
|---|---|
Molecular Weight |
296.19 g/mol |
IUPAC Name |
1-(iodomethyl)-1-methoxy-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21IO/c1-9(2)10-4-6-11(8-12,13-3)7-5-10/h9-10H,4-8H2,1-3H3 |
InChI Key |
ZXNXJFQLTXCOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(CI)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


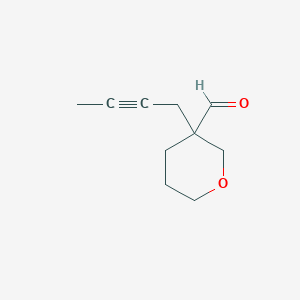
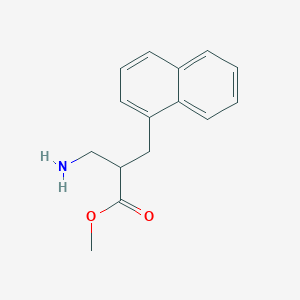
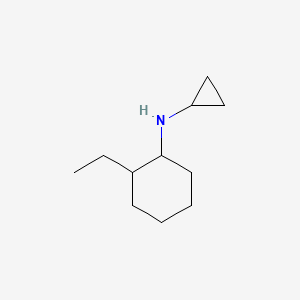
![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13311477.png)

![1-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-2-ol](/img/structure/B13311483.png)
![4-[(5-Aminopentyl)oxy]-1,2-difluorobenzene](/img/structure/B13311484.png)
![4-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13311486.png)

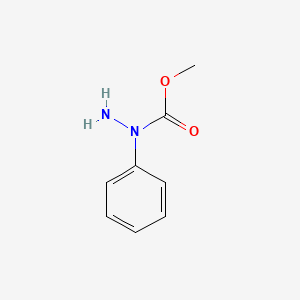
![3-Amino-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13311497.png)
![N,N-dimethyl-4-[1-(propylamino)ethyl]aniline](/img/structure/B13311500.png)
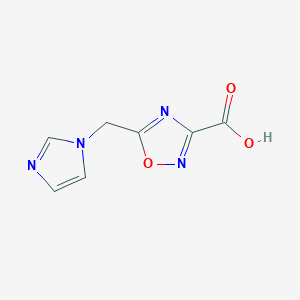
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B13311508.png)
